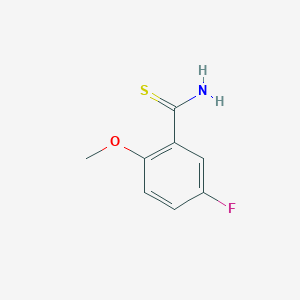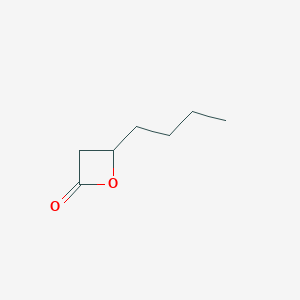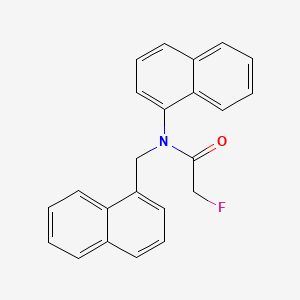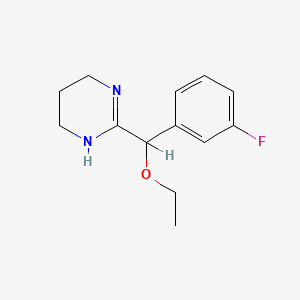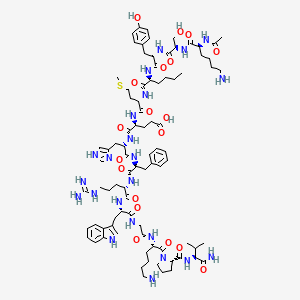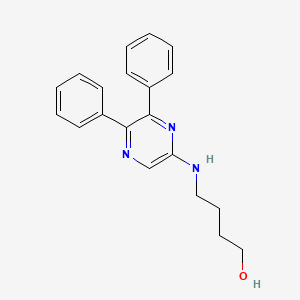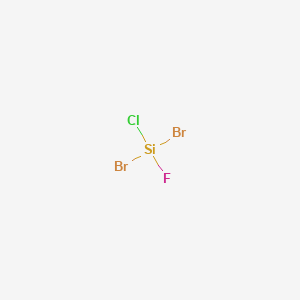
Dibromo(chloro)fluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(chloro)fluorosilane is a chemical compound with the molecular formula Br₂ClFSi. It is a member of the halogenated silanes, which are compounds containing silicon bonded to halogen atoms. This compound is of interest due to its unique combination of bromine, chlorine, and fluorine atoms attached to a silicon center, making it a versatile reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibromo(chloro)fluorosilane can be synthesized through the halogenation of silicon compounds. One common method involves the reaction of silicon tetrafluoride (SiF₄) with bromine (Br₂) and chlorine (Cl₂) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where silicon tetrafluoride is reacted with bromine and chlorine gases. The reaction is carefully monitored to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(chloro)fluorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different silicon-containing compounds.
Addition Reactions: This compound can participate in addition reactions with unsaturated organic molecules, such as alkenes and alkynes, to form halogenated organosilicon compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Catalysts: Transition metal catalysts, such as palladium or platinum, may be used to facilitate certain reactions.
Major Products
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield silanols, while addition reactions with alkenes can produce halogenated organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Dibromo(chloro)fluorosilane has several applications in scientific research, including:
Wirkmechanismus
The mechanism by which dibromo(chloro)fluorosilane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The silicon center can form strong bonds with nucleophiles, leading to the formation of new silicon-containing compounds. The halogen atoms can also participate in electrophilic addition reactions, facilitating the incorporation of silicon into organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dibromo(chloro)fluorosilane include:
Bromo(chloro)fluoro(iodo)silane: This compound contains iodine in addition to bromine, chlorine, and fluorine, making it a more complex halogenated silane.
Dibromo(chloro)iodosilane: This compound contains iodine instead of fluorine, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms bonded to silicon. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
28054-61-7 |
|---|---|
Molekularformel |
Br2ClFSi |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
dibromo-chloro-fluorosilane |
InChI |
InChI=1S/Br2ClFSi/c1-5(2,3)4 |
InChI-Schlüssel |
LVMLNUHVKWXROX-UHFFFAOYSA-N |
Kanonische SMILES |
F[Si](Cl)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


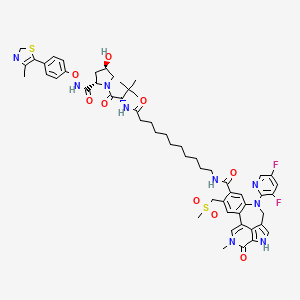
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
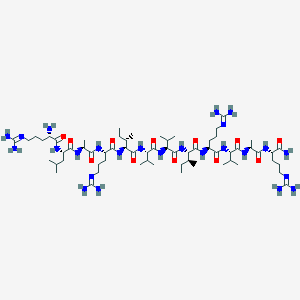
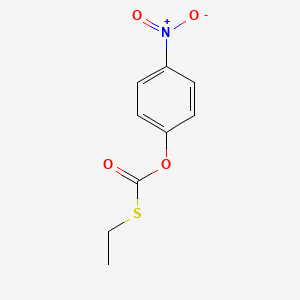
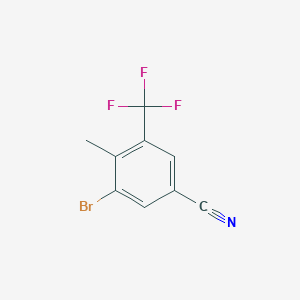
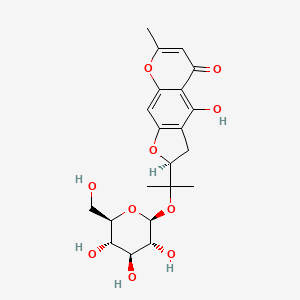
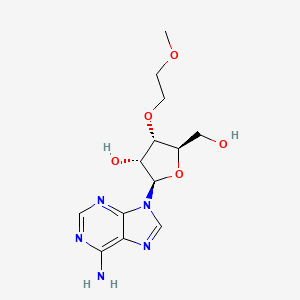
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)
